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DFT Performance for Transition Structures

The table below summarizes findings on the reliability of different DFT functionals and methods for

studying transition structures, particularly for organic and transition metal systems.

System Type Key Finding
Recommended
Method/Functional

Limitations / Notes

Organic
Reactions
(19 TS) [1]

For covalent-bond forming

TS, B3LYP is only slightly
less accurate than newer,

more expensive functionals
[1].

B3LYP functional [1] Less sensitive to

choice of integration
grid; still appropriate for

many organic
mechanisms [1].

Automated
TS Search [2]

A method using GFN2-xTB for
initial guess located 89 out of
100 correct TSs for
elementary reactions [2].

GFN2-xTB (initial guess)
→ DFT (B3LYP)

refinement [2]

Successful workflow
depends on the semi-

empirical method
providing a good initial

structure [2].
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System Type Key Finding
Recommended
Method/Functional

Limitations / Notes

Transition
Metal
Catalysts [3]

DFT can calculate energy

barriers for selectivity in
catalytic cycles (e.g., ethylene

oligomerization) [3].

B3P86 functional;

LANL2DZ basis set for Ti;
6-31G(d) for other atoms

[3]

Used to build datasets

for machine learning
models to predict

catalyst performance
[3].

Self-
Interaction
Error (SIE)
[4]

The Perdew-Zunger Self-
Interaction Correction (SIC)

can fail for 3d transition
metals, causing an sd energy

imbalance [4].

Locally scaled SIC (e.g.,
FLOSIC) [4]

Crucial for accurate
description of catalysts

and materials involving
transition metals [4].

Workflow for Transition State Validation

A robust approach for locating and validating transition states often combines different computational

methods. The following diagram illustrates a validated automated workflow:
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Start with Reactant
and Product Structures

GFN2-xTB RMSD-PP
Reaction Path Calculation

Extract Maximum Energy
Structure as TS Guess

Linear Interpolation &
Single-Point DFT Energy Scan

DFT Transition State
Optimization (e.g., Berny Algorithm)

Intrinsic Reaction
Coordinate (IRC) Calculation

Check Connectivity of
IRC Endpoints vs. Input

TS Validated TS Validation Failed

Retry with adjusted parameters

Click to download full resolution via product page

Workflow Stages Explained:
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Initial Path Calculation: The process begins by finding an approximate reaction path between the

reactant and product. The GFN2-xTB RMSD-PP method is a low-cost approach that uses a
semiempirical Hamiltonian with biasing potentials to push the system from reactant to product,

generating an initial path [2].
TS Guess Generation: The structure with the highest energy along the GFN2-xTB path is extracted

as an initial guess for the true transition state [2].
DFT Refinement: The guess is refined using more accurate but expensive DFT methods.

Energy Scan: A linear interpolation is performed around the guess, and single-point DFT
calculations are run on these structures to better locate the energy maximum with a higher-level

theory [2].
TS Optimization: The structure near the DFT energy maximum is used as a starting point for a

full transition state optimization using algorithms like Berny [2].
Validation via IRC: The optimized TS structure must be validated. The Intrinsic Reaction
Coordinate (IRC) calculation follows the path of steepest descent from the TS downhill to the
reactant and product minima. The final step is to check if the connectivity of the IRC endpoints

matches that of the original reactant and product molecules, confirming the correct TS has been
found [2].

Key Considerations and Current Limitations

When applying DFT to transition structures, especially for complex systems like those in drug development,

be aware of these points:

Self-Interaction Error (SIE) in Transition Metals: A 2025 study highlights a significant limitation:

standard DFT suffers from SIE, where an electron interacts with itself. A common correction method
(Perdew-Zunger SIC) falters for 3d transition metals like chromium, cobalt, and copper. It

incorrectly handles the energy balance between s and d electrons, which is critical for modeling
catalysts and metalloenzymes accurately. New approaches like locally scaled SIC are being

developed to address this [4].
Functional Performance for Geometries: A study on transition metal catalysts found that standard

functionals like B3LYP, BP86, PBE, and TPSS, as well as dispersion-corrected ones like B97D and
M06, can reliably optimize molecular structures, with mean unsigned errors for bond distances

around 0.02 Å compared to crystallographic data [5]. This suggests that for geometry optimization,
many common functionals are reasonably accurate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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